Cas no 16173-52-7 (4-Formylbenzoyl chloride)
4-Formylbenzoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride,4-formyl-
- 4-formylbenzoyl chloride
- 4-Chloroformylbenzaldehyde
- 4-Formylbenzoic acid chloride
- 16173-52-7
- AKOS030211065
- Benzoyl chloride, 4-formyl- (9CI)
- SCHEMBL238774
- Terephthalaldehydic acid chloride
- FYDIVWLLJXNXCE-UHFFFAOYSA-N
- 4-formyl benzoic acid chloride
- MFCD00016627
- LS-12435
- EN300-202234
- DTXSID00497638
- 4-formyl benzoyl chloride
- CS-0238921
- Benzoyl chloride,4-formyl-(9ci)
- p-formylbenzoyl chloride
- 4-FORMYL-BENZOYL CHLORIDE
- 4-formylbenzoylchloride
- ALBB-033067
- DB-286045
- Benzoyl chloride, 4-formyl-
- 4-Formylbenzoyl chloride
-
- MDL: MFCD00016627
- Inchi: 1S/C8H5ClO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-5H
- InChI Key: FYDIVWLLJXNXCE-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(C=O)=CC=1)=O
Computed Properties
- Exact Mass: 167.99785
- Monoisotopic Mass: 167.9978071g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.322
- Melting Point: 47-49 ºC
- Boiling Point: 283 ºC
- Flash Point: 118 ºC
- Refractive Index: 1.594
- PSA: 34.14
4-Formylbenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F754690-25mg |
4-Formylbenzoyl chloride |
16173-52-7 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F754690-50mg |
4-Formylbenzoyl chloride |
16173-52-7 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F754690-250mg |
4-Formylbenzoyl chloride |
16173-52-7 | 250mg |
$ 365.00 | 2022-06-04 | ||
| abcr | AB540535-1 g |
4-Formylbenzoyl chloride, 95%; . |
16173-52-7 | 95% | 1g |
€416.40 | 2023-04-14 | |
| Enamine | EN300-202234-0.05g |
4-formylbenzoyl chloride |
16173-52-7 | 0.05g |
$79.0 | 2023-09-16 | ||
| Enamine | EN300-202234-0.1g |
4-formylbenzoyl chloride |
16173-52-7 | 0.1g |
$118.0 | 2023-09-16 | ||
| Enamine | EN300-202234-0.25g |
4-formylbenzoyl chloride |
16173-52-7 | 0.25g |
$168.0 | 2023-09-16 | ||
| Enamine | EN300-202234-0.5g |
4-formylbenzoyl chloride |
16173-52-7 | 0.5g |
$265.0 | 2023-09-16 | ||
| Enamine | EN300-202234-1.0g |
4-formylbenzoyl chloride |
16173-52-7 | 1g |
$339.0 | 2023-06-08 | ||
| Enamine | EN300-202234-2.5g |
4-formylbenzoyl chloride |
16173-52-7 | 2.5g |
$712.0 | 2023-09-16 |
4-Formylbenzoyl chloride Suppliers
4-Formylbenzoyl chloride Related Literature
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Sunniya Iftikhar,Saba Aslam,Nauman Zafar Butt,Raja Shahid Ashraf,Basit Yameen J. Mater. Chem. C 2020 8 17365
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2. Harnessing chemoselective imine ligation for tethering bioactive molecules to platinum(iv) prodrugsDaniel Yuan Qiang Wong,Jia Yi Lau,Wee Han Ang Dalton Trans. 2012 41 6104
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Huixian Wu,Ben-Bo Ni,Chong Wang,Feng Zhai,Yuguo Ma Soft Matter 2012 8 5486
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Ji?í Svoboda,Vladimíra Novotná,Václav Kozmík,Milada Glogarová,Wolfgang Weissflog,Siegmar Diele,Gerhard Pelzl J. Mater. Chem. 2003 13 2104
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Ji?í Svoboda,Vladimíra Novotná,Václav Kozmík,Milada Glogarová,Wolfgang Weissflog,Siegmar Diele,Gerhard Pelzl J. Mater. Chem. 2003 13 2104
Additional information on 4-Formylbenzoyl chloride
Professional Introduction to 4-Formylbenzoyl chloride (CAS No. 16173-52-7)
4-Formylbenzoyl chloride, with the chemical formula C₇H₅ClO₂ and CAS number 16173-52-7, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. This compound, characterized by its formyl and chloro substituents on a benzene ring, plays a crucial role in the development of various bioactive molecules. Its unique reactivity makes it a valuable tool for researchers exploring novel synthetic pathways and drug candidates.
The structure of 4-formylbenzoyl chloride consists of a benzene ring substituted with a formyl group (CHO) at the para position relative to a chlorine atom (Cl). This arrangement imparts distinct chemical properties, including electrophilicity at the formyl group and nucleophilic susceptibility at the chlorine site. Such features enable diverse functionalization strategies, making it an indispensable reagent in medicinal chemistry.
In recent years, 4-formylbenzoyl chloride has garnered significant attention in the field of drug discovery due to its ability to serve as a precursor for more complex molecules. One notable application is in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents. Researchers have leveraged this compound to construct fused rings systems, such as pyrazoles and quinolines, which exhibit promising biological activities.
Moreover, the formyl group in 4-formylbenzoyl chloride is highly reactive toward nucleophiles, facilitating condensation reactions with amines to form amides or Schiff bases. These derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, recent studies have demonstrated that amides derived from 4-formylbenzoyl chloride exhibit potent inhibitory effects on certain enzymes implicated in cancer progression.
The chloro substituent on the benzene ring further enhances the synthetic utility of this compound. It can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse groups such as alkoxides or thiols. This reactivity has been exploited in the development of novel pharmaceuticals targeting neurological disorders. For example, researchers have utilized 4-formylbenzoyl chloride derivatives to synthesize small-molecule modulators of neurotransmitter receptors.
Recent advancements in green chemistry have also highlighted the importance of optimizing synthetic routes involving 4-formylbenzoyl chloride. Efforts to minimize waste and improve yields have led to the development of catalytic systems that enhance reaction efficiency while reducing environmental impact. Such innovations align with broader trends in pharmaceutical manufacturing aimed at sustainability.
In addition to its role in small-molecule drug synthesis, 4-formylbenzoyl chloride has found applications in material science. Its ability to participate in cross-coupling reactions makes it useful for constructing polymers and functional materials with tailored properties. For instance, researchers have employed this compound to develop conductive polymers for use in electronic devices.
The pharmaceutical industry continues to explore new derivatives of 4-formylbenzoyl chloride as potential therapeutic agents. Preclinical studies have shown that certain analogs exhibit selective binding to biological targets, suggesting their suitability for treating diseases such as diabetes and autoimmune disorders. These findings underscore the compound's significance as a building block in medicinal chemistry.
As research progresses, the understanding of 4-formylbenzoyl chloride's reactivity and applications will undoubtedly expand. Collaborative efforts between academia and industry will be essential to harness its full potential in developing next-generation therapeutics and materials. The compound's versatility ensures its continued relevance across multiple scientific disciplines.
In conclusion, 4-formylbenzoyl chloride (CAS No. 16173-52-7) represents a cornerstone intermediate in synthetic chemistry with far-reaching implications for drug discovery and material science. Its unique structural features enable diverse transformations, making it indispensable for researchers seeking innovative solutions to complex chemical challenges.
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